molecular formula C18H16O6 B10823421 Penipurdin A

Penipurdin A

Cat. No.: B10823421
M. Wt: 328.3 g/mol
InChI Key: UDGPOMVMLXQVQR-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Penipurdin A undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction can occur under acidic or basic conditions, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroquinones .

Scientific Research Applications

Penipurdin A has a wide range of scientific research applications:

Comparison with Similar Compounds

Penipurdin A is similar to other anthraquinones such as questin and acetylquestinol . it is unique due to its specific structure and the presence of a 2-hydroxypropyl group attached at C-1 . This structural difference contributes to its distinct antibacterial activity and makes it a valuable compound for further research.

Properties

Molecular Formula

C18H16O6

Molecular Weight

328.3 g/mol

IUPAC Name

1,6-dihydroxy-3-[(2S)-2-hydroxypropyl]-8-methoxyanthracene-9,10-dione

InChI

InChI=1S/C18H16O6/c1-8(19)3-9-4-11-15(13(21)5-9)18(23)16-12(17(11)22)6-10(20)7-14(16)24-2/h4-8,19-21H,3H2,1-2H3/t8-/m0/s1

InChI Key

UDGPOMVMLXQVQR-QMMMGPOBSA-N

Isomeric SMILES

C[C@@H](CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O)O

Canonical SMILES

CC(CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3OC)O)O

Origin of Product

United States

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